

Alternate names for Methyl 4-aminothiophene-3-carboxylate Hydrochloride

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Compound of Interest

Compound Name: Methyl 4-aminothiophene-3-carboxylate Hydrochloride

Cat. No.: B057268

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An In-depth Technical Guide to **Methyl 4-aminothiophene-3-carboxylate Hydrochloride** and Its Alternate Names

This technical guide provides a comprehensive overview of **Methyl 4-aminothiophene-3-carboxylate Hydrochloride**, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields. This document details the compound's various synonyms, chemical properties, and its role in synthetic protocols.

Nomenclature and Identification

Methyl 4-aminothiophene-3-carboxylate hydrochloride is known by several alternate names in scientific literature and chemical catalogs. Accurate identification is crucial for procurement, synthesis, and regulatory purposes. The primary identifier for this compound is its CAS Registry Number, which is 100034-03-3.

A comprehensive list of its synonyms and identifiers is provided below:

Type	Name/Identifier
IUPAC Name	methyl 4-aminothiophene-3-carboxylate;hydrochloride
CAS Number	100034-03-3
Synonym	4-Amino-3-thiophenecarboxylic acid methyl ester hydrochloride
Synonym	Methyl 4-amino-3-thiophenecarboxylate hydrochloride
Synonym	3-Thiophenecarboxylic acid, 4-amino-, methyl ester, hydrochloride
Synonym	4-Amino-3-methoxycarbonylthiophene hydrochloride
Synonym	Methyl 4-aminothiophene-3-carboxylate HCl

Physicochemical Properties

The fundamental physicochemical properties of **Methyl 4-aminothiophene-3-carboxylate hydrochloride** are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value
Molecular Formula	C ₆ H ₈ CINO ₂ S
Molecular Weight	193.65 g/mol
Appearance	Off-white to light yellow crystalline powder
Purity	≥98% (typically)

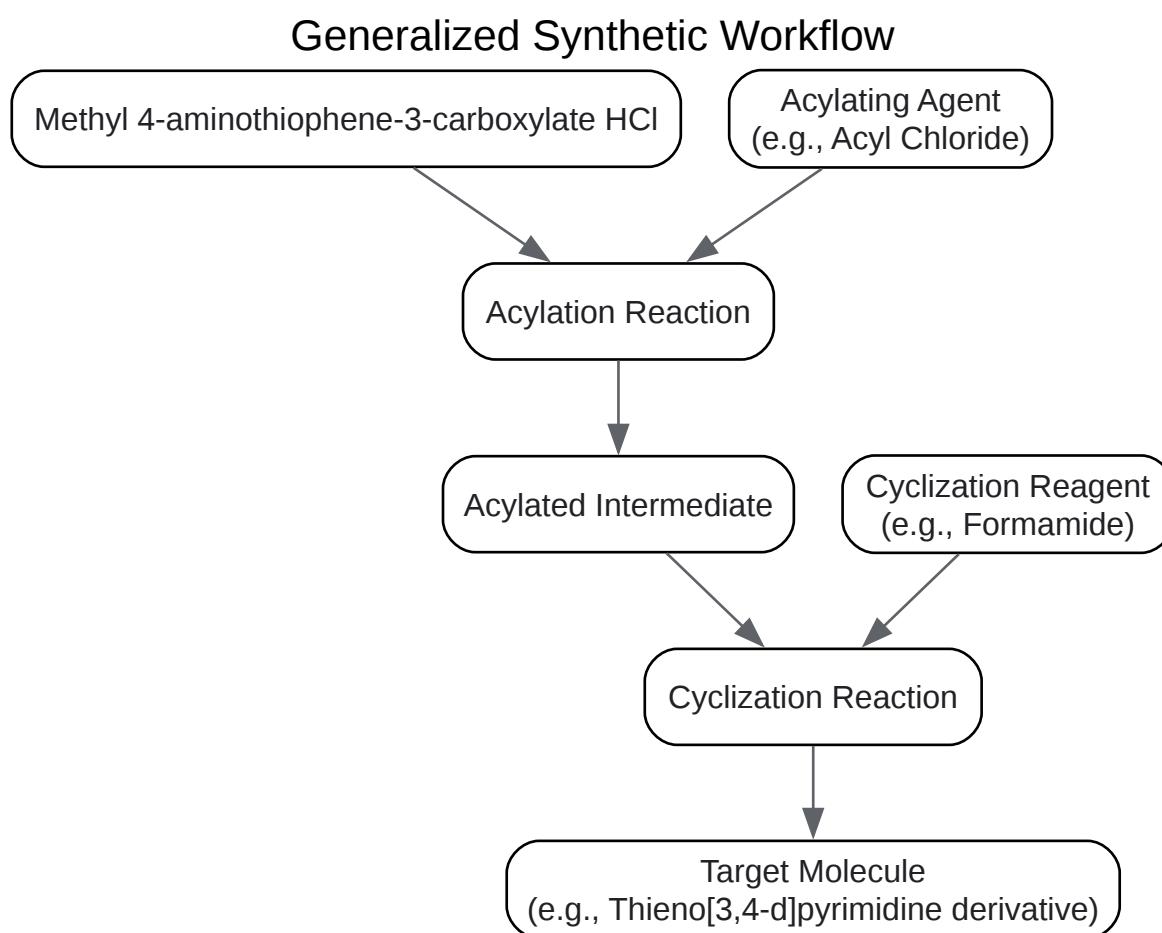
Applications in Synthesis

Methyl 4-aminothiophene-3-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its

primary application lies in the synthesis of thieno[3,4-d]pyrimidine derivatives, which are investigated for their potential as kinase inhibitors.

General Synthetic Workflow

The diagram below illustrates a generalized workflow for the utilization of **Methyl 4-aminothiophene-3-carboxylate hydrochloride** in the synthesis of a target molecule. This typically involves a key acylation step followed by cyclization to form the desired heterocyclic scaffold.



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Caption: Generalized workflow for the synthesis of thieno[3,4-d]pyrimidine derivatives.

Experimental Protocol: Synthesis of a Thieno[3,4-d]pyrimidine Derivative

The following is a representative experimental protocol for the synthesis of a thieno[3,4-d]pyrimidine derivative using **Methyl 4-aminothiophene-3-carboxylate hydrochloride** as a starting material.

Objective: To synthesize a substituted thieno[3,4-d]pyrimidin-4(3H)-one.

Materials:

- **Methyl 4-aminothiophene-3-carboxylate hydrochloride**
- An appropriate acyl chloride (e.g., benzoyl chloride)
- A suitable solvent (e.g., pyridine or dichloromethane)
- A cyclizing agent (e.g., formamide)
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

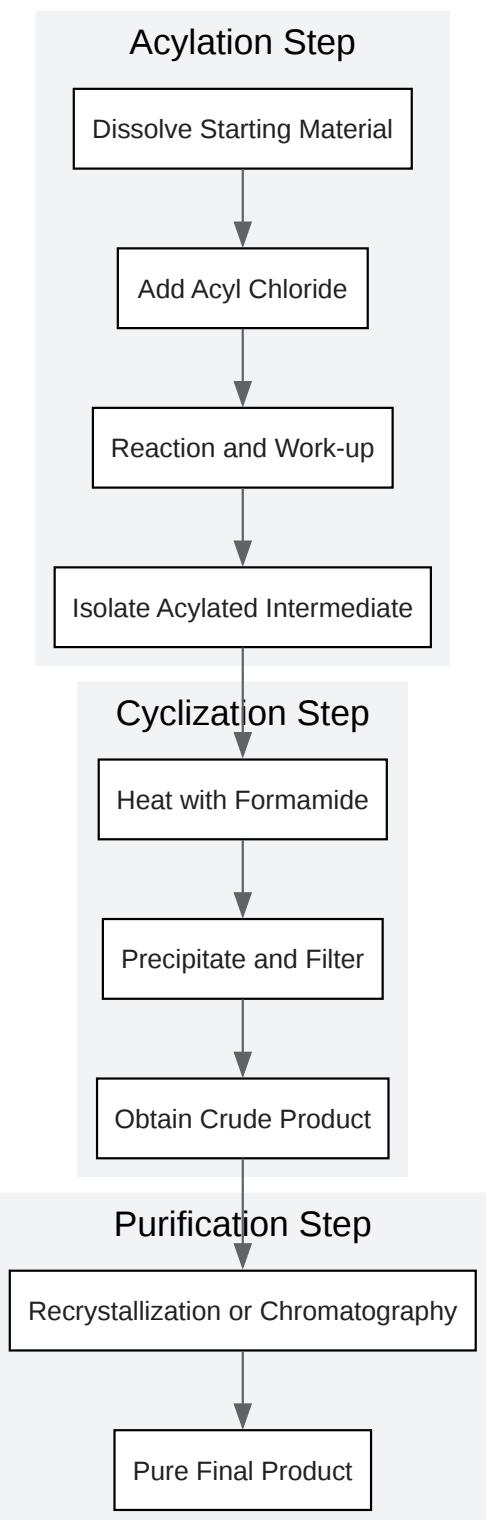
- Acylation:
 - Dissolve **Methyl 4-aminothiophene-3-carboxylate hydrochloride** in a suitable solvent such as pyridine.
 - Cool the solution in an ice bath.
 - Slowly add the acyl chloride (e.g., benzoyl chloride) to the cooled solution with stirring.
 - Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
 - Upon completion, quench the reaction with water and extract the product with an organic solvent.
 - Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude acylated intermediate.

- Cyclization:
 - Mix the crude acylated intermediate with an excess of formamide.
 - Heat the mixture at a high temperature (e.g., 150-180 °C) for several hours.
 - Monitor the progress of the reaction by TLC.
 - After completion, cool the reaction mixture and pour it into ice water to precipitate the product.
 - Collect the solid product by filtration and wash with water.
- Purification:
 - Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to obtain the pure thieno[3,4-d]pyrimidine derivative.

Logical Flow of the Experimental Protocol

The logical progression of the experimental protocol is outlined in the diagram below, from starting materials to the final purified product.

Experimental Protocol Flow

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Caption: Logical flow diagram of the synthesis and purification process.

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